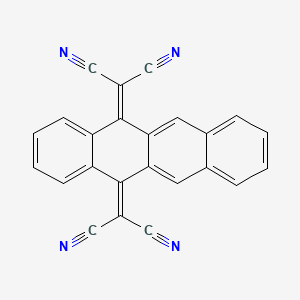
2,2'-(Tetracene-5,12-diylidene)dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is an organic compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propanedinitrile groups attached to the tetracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile typically involves the condensation of tetracene-5,12-dione with malononitrile. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracene-5,12-dione derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic core of tetracene allows for electrophilic substitution reactions, introducing different substituents onto the tetracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Tetracene-5,12-dione derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Halogenated or nitrated tetracene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Due to its electronic properties, it is used in the development of organic semiconductors and photovoltaic cells.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Biological Research:
Mecanismo De Acción
The mechanism of action of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile involves its ability to interact with electron-rich and electron-deficient species. The compound can participate in charge transfer interactions, making it a valuable component in organic electronic devices. Its molecular targets include various organic and inorganic molecules, and it can influence pathways related to electron transport and energy transfer.
Comparación Con Compuestos Similares
Similar Compounds
Tetracyanoquinodimethane: Another compound with similar electronic properties, used in organic electronics.
Tetracene-5,12-dione: A precursor in the synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile.
Propanedinitrile, 2,2’-(5,12-naphthacenediylidene)bis-: A structurally related compound with similar applications.
Uniqueness
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is unique due to its specific combination of the tetracene core and propanedinitrile groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored electronic characteristics.
Propiedades
Número CAS |
120086-24-0 |
|---|---|
Fórmula molecular |
C24H10N4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[12-(dicyanomethylidene)tetracen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H10N4/c25-11-17(12-26)23-19-7-3-4-8-20(19)24(18(13-27)14-28)22-10-16-6-2-1-5-15(16)9-21(22)23/h1-10H |
Clave InChI |
LKOVXNSCFZCCOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C#N)C#N)C4=CC=CC=C4C3=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
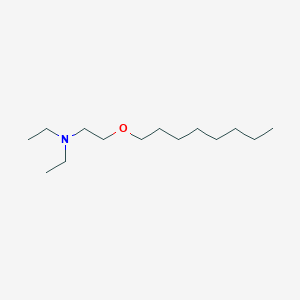
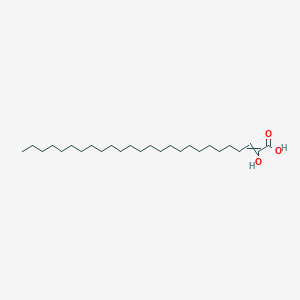
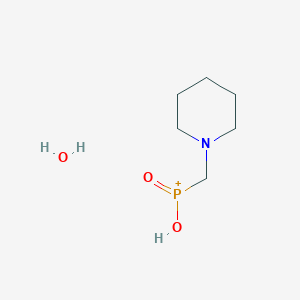
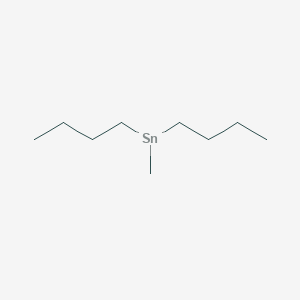
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)


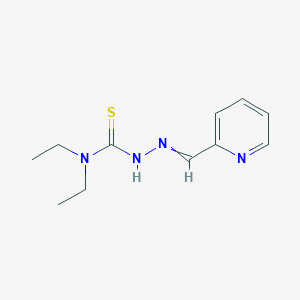
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)

